

Penicillin X Sodium Salt: An In-depth Technical Guide to its Aqueous Solubility

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of **Penicillin X Sodium Salt** (p-Hydroxybenzylpenicillin Sodium Salt). Due to the limited availability of specific quantitative solubility data for **Penicillin X Sodium Salt**, this guide also includes comparative data for the closely related and well-characterized Penicillin G Sodium Salt. The information herein is intended to support research, drug development, and formulation activities.

Introduction to Penicillin X Sodium Salt

Penicillin X, also known as p-hydroxybenzylpenicillin, is a natural penicillin antibiotic. Like other penicillins, its sodium salt form is generally favored for pharmaceutical applications due to its increased stability and solubility in aqueous solutions compared to the free acid form. Understanding the aqueous solubility of **Penicillin X Sodium Salt** is a critical parameter for its formulation into parenteral dosage forms and for conducting in vitro studies.

Solubility Data

While specific quantitative solubility data for **Penicillin X Sodium Salt** in water is not readily available in the public domain, it is qualitatively described as "soluble in water". To provide a quantitative context, the solubility of the structurally similar Penicillin G Sodium Salt is presented below.

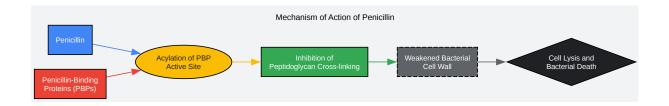


| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Aqueous Solubility |
|-----------------------------|--|---------------|----------------------|----------------------------------|--|
| Penicillin X Sodium Salt | p- Hydroxybenz ylpenicillin Sodium Salt | 5985-13-7 | C16H17N2Na O5S | 392.37 | Soluble in Water (quantitative data not available) |
| Penicillin G Sodium Salt | Benzylpenicill in Sodium Salt | 69-57-8 | C16H17N2Na O4S | 356.37 | 100 mg/mL[1] [2] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins, including Penicillin X, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is crucial for their antibiotic activity.

The primary target of penicillin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to the active site of PBPs, penicillin acylates the enzyme, rendering it inactive. This inactivation prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. In an isotonic environment, this structural failure results in cell lysis and bacterial death.



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Mechanism of Action of Penicillin

Experimental Protocols Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol is based on the OECD Test Guideline 105.

Objective: To determine the saturation concentration of **Penicillin X Sodium Salt** in water at a specified temperature.

Materials:

- Penicillin X Sodium Salt
- Distilled or deionized water
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm)
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **Penicillin X Sodium Salt** to a known volume of water in a sealed flask. The excess solid should be clearly visible.
- Equilibration: Place the flask in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A



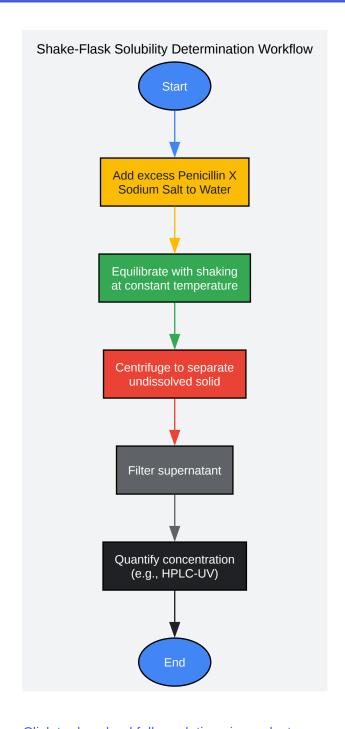




preliminary test may be required to determine the time to reach equilibrium (e.g., 24-48 hours).

- Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a syringe filter.
- Quantification: Dilute the filtered supernatant to a suitable concentration and analyze the
 concentration of Penicillin X Sodium Salt using a validated analytical method, such as
 High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.





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Shake-Flask Solubility Workflow

Analytical Method for Quantification (HPLC-UV)

Objective: To determine the concentration of **Penicillin X Sodium Salt** in an aqueous solution.

Instrumentation:



- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)

Chromatographic Conditions (Example):

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH
 6.0). The exact composition should be optimized for the separation of Penicillin X from any potential degradants.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: Determined by the UV absorbance maximum of Penicillin X (a UV scan of a standard solution is recommended).
- Injection Volume: 10 μL

Procedure:

- Standard Preparation: Prepare a series of standard solutions of Penicillin X Sodium Salt of known concentrations in water.
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
- Sample Analysis: Inject the diluted supernatant from the solubility experiment and record the peak area.
- Concentration Calculation: Determine the concentration of Penicillin X Sodium Salt in the sample by interpolating its peak area on the calibration curve. Account for any dilution factors to calculate the original concentration in the saturated solution.

Conclusion

While a specific quantitative value for the aqueous solubility of **Penicillin X Sodium Salt** remains to be definitively established in publicly accessible literature, it is recognized as a



water-soluble compound. For practical purposes, the well-documented solubility of Penicillin G Sodium Salt (100 mg/mL) can serve as a useful reference point for formulation and experimental design. The standardized experimental protocols provided in this guide offer a robust framework for determining the precise aqueous solubility of **Penicillin X Sodium Salt** in a laboratory setting. A thorough understanding of its solubility, coupled with its known mechanism of action, is fundamental for the continued research and development of this penicillin antibiotic.

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